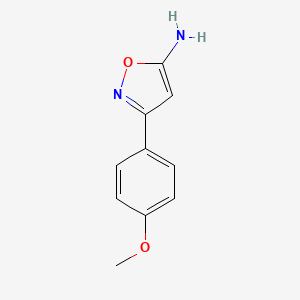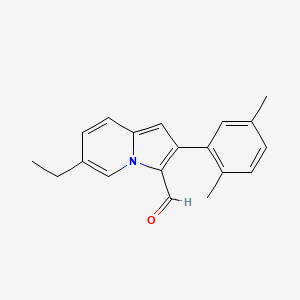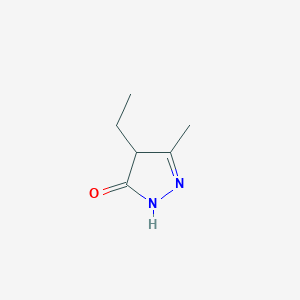
4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-on
Übersicht
Beschreibung
4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by a five-membered ring structure containing two nitrogen atoms and three carbon atoms
Wissenschaftliche Forschungsanwendungen
4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
Target of Action
Pyrazole derivatives, a class to which this compound belongs, have been known to interact with a wide range of biological targets .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been found to influence a variety of biochemical pathways, often resulting in downstream effects that contribute to their pharmacological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall therapeutic potential .
Result of Action
Pyrazole derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can significantly impact the action of a compound .
Biochemische Analyse
Biochemical Properties
4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . By inhibiting acetylcholinesterase, 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one can enhance cholinergic signaling, which may have implications for treating neurological disorders. Additionally, this compound exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress .
Cellular Effects
The effects of 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . By modulating these pathways, 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one can alter gene expression and cellular metabolism, leading to protective effects against cellular damage. Furthermore, this compound has demonstrated cytoprotective effects in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases .
Molecular Mechanism
At the molecular level, 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one exerts its effects through various mechanisms. One key mechanism is the inhibition of acetylcholinesterase, which enhances cholinergic signaling by preventing the breakdown of acetylcholine . Additionally, this compound interacts with reactive oxygen species (ROS), neutralizing them and reducing oxidative stress . The antioxidant activity of 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one is attributed to its ability to donate electrons to free radicals, thereby stabilizing them and preventing cellular damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one have been studied over time to assess its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various conditions, maintaining its biochemical activity over extended periods . Long-term studies have indicated that 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one can provide sustained protective effects against oxidative stress and inflammation, suggesting its potential for chronic therapeutic use .
Dosage Effects in Animal Models
The effects of 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one vary with different dosages in animal models. At lower doses, this compound has demonstrated beneficial effects, such as enhanced cognitive function and reduced oxidative stress . At higher doses, potential toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects .
Metabolic Pathways
4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one are then excreted through the kidneys . Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic use and minimizing potential side effects .
Transport and Distribution
The transport and distribution of 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one within cells and tissues are mediated by various transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one is distributed to various organs, including the liver, kidneys, and heart . The distribution pattern of this compound is influenced by its lipophilicity and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one plays a crucial role in its activity and function. This compound has been found to localize in the cytoplasm and mitochondria, where it exerts its antioxidant effects . The targeting of 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one to specific subcellular compartments is facilitated by post-translational modifications and binding interactions with cellular proteins . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one typically involves the cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions to form the pyrazolone ring. The reaction is usually carried out in an alcoholic solvent, such as ethanol, and requires a catalyst like acetic acid to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Pyrazole derivatives with various substituents.
Reduction: Dihydro-pyrazolone derivatives.
Substitution: Functionalized pyrazolones with different alkyl, aryl, or acyl groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Known for its analgesic and anti-inflammatory properties.
3-Methyl-1-phenyl-2-pyrazolin-5-one: Used as a non-steroidal anti-inflammatory drug.
1-Phenyl-3-methylpyrazolone: Employed in the synthesis of various pharmaceuticals.
Uniqueness
4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups provide steric and electronic effects that influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
4-ethyl-3-methyl-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-3-5-4(2)7-8-6(5)9/h5H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHVLIUKMCNXNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=NNC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389205 | |
| Record name | 3H-Pyrazol-3-one, 4-ethyl-2,4-dihydro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29211-62-9 | |
| Record name | 3H-Pyrazol-3-one, 4-ethyl-2,4-dihydro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


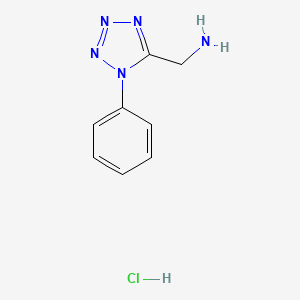
![3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1351333.png)
![3-(2-{[(4-methylphenyl)methoxy]imino}ethyl)-4-phenylthiophene-2,5-dicarbonitrile](/img/structure/B1351344.png)
![Methyl 3-[4-(2,5-dichlorophenyl)sulfonyloxyphenyl]prop-2-enoate](/img/structure/B1351352.png)

![1-(4-methoxyphenyl)-1-ethanone N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B1351359.png)
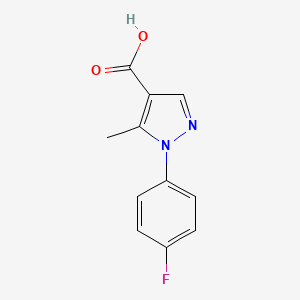


![4-[3-(4-Chlorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1351372.png)


